STM2457 falls under the category of small molecule inhibitors, which are often used in pharmacological studies to modulate biological processes. Its classification is significant as it relates to its mechanism of action and potential applications in treating diseases such as cancer and neurodegenerative disorders.
The synthesis of STM2457 typically involves multi-step organic reactions. The initial steps may include the formation of key intermediates through coupling reactions, followed by functionalization to introduce specific chemical groups that enhance its biological activity.
STM2457 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The exact structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
STM2457 participates in various chemical reactions that are critical for its pharmacological activity. These include:
The mechanism of action for STM2457 involves selective inhibition of specific protein targets involved in disease pathways. By binding to these proteins, STM2457 disrupts their normal function, leading to altered cellular responses.
STM2457 is primarily investigated for its potential applications in:
STM2457 functions as a first-in-class catalytic inhibitor of the Methyltransferase Like 3-Methyltransferase Like 14 (METTL3-METTL14) heterodimeric complex, which constitutes the core enzymatic unit responsible for depositing N6-methyladenosine (m6A) modifications on mammalian RNA. This small molecule demonstrates exceptional biochemical potency, inhibiting METTL3 catalytic activity with a half-maximal inhibitory concentration (IC50) of 16.9 nM in enzymatic assays using recombinant human METTL3-METTL14 protein complexes [1] [2] [3]. Surface plasmon resonance binding studies further confirmed direct, high-affinity interaction between STM2457 and the METTL3-METTL14 complex, yielding a dissociation constant (Kd) of 1.4 nM [2]. This tight binding underpins the compound’s ability to effectively compete with the natural methyl donor S-Adenosyl methionine within the catalytic pocket.
The pharmacological inhibition of METTL3 catalytic activity by STM2457 manifests in profound cellular consequences, particularly in acute myeloid leukemia models. Treatment with STM2457 induced a concentration-dependent reduction in proliferation across multiple human AML cell lines, with half-maximal growth inhibitory concentrations (IC50) ranging from 0.6 to 10.3 μM [2] [6]. These anti-proliferative effects were mechanistically linked to the induction of myeloid differentiation, cell cycle arrest, and apoptosis specifically within malignant cells, while sparing normal hematopoietic stem and progenitor cells [2]. The cellular potency differential between biochemical inhibition (nM) and cellular activity (μM) is attributed to competition with abundant intracellular S-Adenosyl methionine pools, which exhibit concentrations substantially exceeding the S-Adenosyl methionine Km value for METTL3 (0.1 μM) [2].
Table 1: Cellular Phenotypes Induced by STM2457 Treatment in AML Models
Cellular Effect | Experimental System | Observed Outcome | Validation Method |
---|---|---|---|
Proliferation Inhibition | Human AML cell lines (8 models) | Concentration-dependent growth reduction (IC50: 0.6-10.3 μM) | CellTiter 96 AQueous proliferation assay |
Clonogenic Suppression | Primary murine AML cells | Significant reduction in colony formation | Colony-forming unit assays |
Myeloid Differentiation | MOLM-13 cells and primary murine AML | Increased differentiation markers | Flow cytometry, morphological analysis |
Cell Cycle Arrest | MOLM-13 and primary murine AML | Accumulation in G0/G1 phase | Propidium iodide staining and flow cytometry |
Apoptosis Induction | Human and mouse AML models | Increased Annexin V-positive cells | Annexin V/PI staining |
The molecular determinants of STM2457 inhibition were elucidated through X-ray crystallographic analysis of the compound bound to the METTL3-METTL14 complex [2] [4]. This structural biology approach revealed that STM2457 occupies the S-Adenosyl methionine-binding pocket within the catalytic domain of METTL3, engaging in a network of specific molecular interactions that explain both its high affinity and selectivity. The compound's pyridopyrimidone carbonyl group forms a critical hydrogen bond with the Ile378 backbone amide within the binding pocket. Simultaneously, the central amide carbonyl participates in a dual hydrogen bonding network involving a conserved water molecule and the side chain of Asn549 [4].
Perhaps most significantly, the secondary amine of STM2457 establishes two pivotal electrostatic interactions: a hydrogen bond with the Ser511 hydroxyl group and a salt bridge with the Asp395 carboxylate moiety [4]. These interactions collectively stabilize the compound within the S-Adenosyl methionine-binding site in a conformation distinct from the natural cofactor. The structural data further revealed that STM2457 binding induces a reorganization of residue Lys513, an adjustment not observed during S-Adenosyl methionine binding. This ligand-induced conformational change, coupled with the compound's avoidance of the homocysteine binding sub-pocket typically utilized by S-Adenosyl methionine, provides the molecular basis for its exceptional selectivity across the methyltransferase enzyme class [2] [4].
Table 2: Key Molecular Interactions Between STM2457 and METTL3 Binding Pocket
STM2457 Functional Group | METTL3 Residue | Interaction Type | Functional Significance |
---|---|---|---|
Pyridopyrimidone carbonyl | Ile378 backbone | Hydrogen bond | Anchoring interaction positioning core scaffold |
Central amide carbonyl | Conserved water molecule | Hydrogen bond | Stabilization of binding conformation |
Central amide carbonyl | Asn549 side chain | Hydrogen bond | Specificity for METTL3 binding pocket |
Secondary amine | Ser511 hydroxyl | Hydrogen bond | Energy contribution to binding affinity |
Secondary amine | Asp395 carboxylate | Salt bridge | High-affinity electrostatic interaction |
Molecular scaffold | Lys513 | Induced conformational change | Selectivity mechanism avoiding homocysteine pocket |
Comprehensive selectivity profiling established STM2457 as an exceptionally specific METTL3 inhibitor. In broad enzymatic panels encompassing diverse methyltransferases, STM2457 demonstrated >1,000-fold selectivity for METTL3 over 45 distinct RNA, DNA, and protein methyltransferases [1] [2] [3]. This remarkable specificity extended to structurally and functionally related enzymes, including other RNA methyltransferases involved in post-transcriptional modifications. Notably, STM2457 showed no detectable inhibitory activity against the 468-protein kinase panel, further supporting its target specificity and reducing potential concerns about off-target kinase-related effects [2].
The structural basis for this exceptional selectivity profile resides in several factors: (1) the unique binding conformation induced by STM2457 that differs from traditional S-Adenosyl methionine mimetics; (2) the compound's specific engagement with METTL3 residues not conserved across other methyltransferases; and (3) its avoidance of the homocysteine binding sub-pocket, a region with higher conservation among methyltransferases [2] [4]. This selectivity profile was functionally corroborated through mass spectrometry analysis of cellular RNA modifications following STM2457 treatment, which demonstrated significant reduction specifically in m6A levels without detectable alterations in other RNA modifications, including m6Am, m1A, or pseudouridine [2].
Table 3: Selectivity Profile of STM2457 Across Methyltransferase Families
Enzyme Class | Number Tested | Inhibition by STM2457 | Validation Method |
---|---|---|---|
RNA Methyltransferases | Multiple | None except METTL3 | Enzymatic activity assays |
DNA Methyltransferases | Multiple | None detected | Radioactive methylation assays |
Protein Methyltransferases | Multiple | None detected | Fluorescence-based activity assays |
Kinases | 468 | No inhibition | ATP-binding and phosphorylation assays |
Other Methyltransferases | 45 total in panel | >1000-fold selectivity for METTL3 | Comprehensive methyltransferase panel |
Transcriptome-wide mapping of m6A modifications through m6A-specific methylated RNA immunoprecipitation sequencing (m6A-meRIP-seq) revealed the substrate selectivity of STM2457-induced inhibition. In MOLM-13 AML cells, treatment with STM2457 specifically reduced m6A methylation on 4,666 of 11,909 identified peaks (39.2%) in polyadenylated RNA [2]. These METTL3-dependent methylation sites were significantly enriched in the DRACH consensus motif (D = A/G/U, R = A/G, H = A/C/U), the established recognition sequence for METTL3-mediated methylation [2] [6]. Comparative analysis with genetic METTL3 knockdown models demonstrated substantial overlap in affected transcripts, validating the on-target mechanism of pharmacological inhibition [2].
STM2457 exhibited pronounced selectivity toward leukaemogenic mRNA substrates bearing METTL3-dependent m6A modifications. Key AML-associated oncogenes and regulatory factors, including Homeobox A10 (HOXA10), MYC proto-oncogene, Bromodomain Containing 4 (BRD4), and Specificity Protein 1 (SP1), showed significant reduction in m6A methylation following treatment [2] [6]. This selective demethylation triggered translational efficiency defects without altering mRNA abundance, evidenced by polysome profiling showing ribosomal stalling specifically on METTL3-dependent transcripts. For example, BRD4 and SP1 mRNAs maintained normal transcription levels but exhibited reduced translation into protein products, contributing to the anti-leukaemic effects [2].
In contrast, METTL3-independent m6A substrates, such as Dicer Ribonuclease III (DICER1), maintained normal methylation patterns and translational efficiency despite STM2457 exposure [2]. This differential effect highlights the compound's ability to selectively target the methylation landscape critical for AML pathogenesis while sparing other cellular functions. The mechanistic basis for substrate selectivity appears to reside in chromatin-associated METTL3 function, as evidenced by gene ontology analysis showing preferential impact on transcripts involved in chromatin modification, DNA damage response, and leukaemia progression pathways [2] [6] [8].
Table 4: Differential Effects of STM2457 on Molecular Targets in AML
Molecular Target | METTL3-Dependence | m6A Reduction | Expression Impact | Functional Consequence |
---|---|---|---|---|
BRD4 | Dependent | Significant | Protein downregulation without mRNA change | Transcriptional dysregulation |
SP1 | Dependent | Significant | Protein downregulation without mRNA change | Reduced leukaemia stem cell maintenance |
MYC | Dependent | Significant | Protein downregulation without mRNA change | Impaired proliferation and survival |
HOXA10 | Dependent | Significant | Protein downregulation without mRNA change | Differentiation block reversal |
DICER1 | Independent | None | No change at mRNA or protein level | Maintenance of microRNA processing |
Housekeeping genes | Variable | Minimal/none | Minimal functional impact | Preservation of cellular homeostasis |
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